molecular formula C6H4ClNS B2956126 5-(3-Chloroprop-1-ynyl)-1,3-thiazole CAS No. 2019655-86-6

5-(3-Chloroprop-1-ynyl)-1,3-thiazole

Cat. No.: B2956126
CAS No.: 2019655-86-6
M. Wt: 157.62
InChI Key: IPAFBOMNCONQBH-UHFFFAOYSA-N
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Description

Significance of the 1,3-Thiazole Scaffold in Heterocyclic Chemistry

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This unique arrangement of heteroatoms imparts a distinct electronic and structural profile, making it a versatile building block in organic synthesis. The thiazole (B1198619) ring is found in a variety of natural products, including vitamin B1 (thiamine), and is a core component of many synthetic molecules with significant biological activity. nih.govglobalresearchonline.net Its chemical stability, coupled with the potential for functionalization at various positions on the ring, has made it an attractive target for synthetic chemists. organic-chemistry.org

The presence of the sulfur atom influences the aromaticity and reactivity of the ring, while the nitrogen atom provides a site for hydrogen bonding and coordination to biological targets. This duality is a key factor in the widespread importance of thiazole derivatives in medicinal chemistry.

Academic Relevance of Structurally Diverse Thiazole Derivatives

The academic interest in 1,3-thiazole derivatives stems from their broad spectrum of biological activities. Researchers have extensively explored the synthesis and evaluation of thiazole-containing compounds, leading to the discovery of agents with antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. nih.govglobalresearchonline.net The ability to readily modify the substituents at the C2, C4, and C5 positions of the thiazole ring allows for the systematic exploration of structure-activity relationships (SAR), a fundamental aspect of drug discovery and development.

The diverse pharmacological profiles of thiazole derivatives are a testament to the scaffold's ability to interact with a wide array of biological macromolecules. This has fueled ongoing research into the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The academic community continues to publish a wealth of literature on new synthetic methodologies, biological evaluations, and computational studies related to this important heterocyclic system.

Overview of Research Trajectories for 5-(3-Chloroprop-1-ynyl)-1,3-thiazole Analogues

While specific research on "this compound" is not extensively documented in publicly available literature, the structural motifs present in this compound suggest several potential research directions. The key features are the 1,3-thiazole core, the propargyl group (a three-carbon chain with a triple bond), and the chloro substituent.

Synthesis: The synthesis of 5-alkynyl-1,3-thiazoles can be approached through several established organometallic cross-coupling reactions. A prominent method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgorganic-chemistry.org In the context of synthesizing this compound, a plausible route would involve the Sonogashira coupling of a 5-halo-1,3-thiazole derivative with 3-chloropropyne. The functionalization of the C5 position of the thiazole ring is a key area of research, with various methods being developed to introduce diverse substituents. rsc.org

Future research on this compound and its analogues would likely focus on:

Development of efficient and scalable synthetic routes. This would involve optimizing reaction conditions for the introduction of the 3-chloroprop-1-ynyl group onto the thiazole ring.

Exploration of its chemical reactivity. Investigating the transformations of the alkyne and the chloro group to generate a library of diverse derivatives.

Biological evaluation. Screening the parent compound and its derivatives for a range of biological activities, guided by the known pharmacology of other substituted thiazoles and propargyl-containing molecules.

Below is a table summarizing potential research areas for analogues of this compound.

Research AreaFocusPotential Outcomes
Synthetic Chemistry Optimization of Sonogashira coupling or alternative C-C bond formation reactions for the synthesis of 5-alkynylthiazoles.Development of novel, efficient, and versatile synthetic methodologies.
Medicinal Chemistry Synthesis and biological evaluation of analogues with modifications to the propargyl chain (e.g., different halogens, other functional groups) and the thiazole ring.Identification of new lead compounds with potential therapeutic applications.
Materials Science Investigation of the potential of the acetylenic group for polymerization or incorporation into novel materials.Creation of new polymers or functional materials with unique electronic or optical properties.
Chemical Biology Use as a chemical probe to study biological processes, leveraging the reactivity of the propargyl group for "click" chemistry applications.Development of new tools for studying biological systems.

Classical and Modern Approaches to 1,3-Thiazole Ring Synthesis

The construction of the 1,3-thiazole ring is a well-established field in organic chemistry, with several named reactions forming the bedrock of classical synthesis, while modern methods aim to improve efficiency, sustainability, and substrate scope.

Hantzsch Thiazole Synthesis and Its Mechanistic Variants

The most traditional and widely employed method for 1,3-thiazole synthesis is the Hantzsch synthesis, first described by Arthur Hantzsch in 1887. researchgate.net This reaction involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a thioamide or thiourea. researchgate.netnih.gov The reaction is known for its reliability and ability to produce highly functionalized thiazoles.

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the aromatic 1,3-thiazole ring. The aromaticity of the final product serves as a significant driving force for the reaction.

Mechanistic variants of the Hantzsch synthesis often depend on the reaction conditions. For instance, carrying out the condensation in a strongly acidic medium can alter the regioselectivity when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.

Reactant 1Reactant 2ConditionsProduct TypeTypical Yield (%)
α-HaloketoneThioamideEthanol, Reflux2,4-Disubstituted Thiazole70-95
α-HaloketoneThioureaEthanol, Reflux2-Amino-4-substituted Thiazole80-98
α-BromoacetophenoneBenzothioamideDMF, 100-120 °C2,4-Diphenylthiazole~73 nih.gov
4-Methoxyphenacyl bromidePropionthioamideDMF, K2CO3, 100-120 °C2-Ethyl-4-(4-methoxyphenyl)thiazole~75 nih.gov

Cyclocondensation Reactions for 1,3-Thiazole Formation

Beyond the Hantzsch synthesis, other cyclocondensation reactions provide alternative routes to the 1,3-thiazole core. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide. Another approach is the Gabriel synthesis, which proceeds via the thionation of α-acylaminoketones.

More recent cyclocondensation strategies utilize different starting materials. For instance, thiazoles can be synthesized via the reaction of thioamides with 1-alkynyl(phenyl)-λ3-iodanes. acs.org This method provides a direct route to substituted thiazoles under mild conditions. Similarly, the reaction of N-propargylamines with carbon disulfide can yield thiazole-2-thiones after an initial cyclization and subsequent isomerization. beilstein-journals.orgnih.gov These methods expand the toolkit available to chemists for accessing diverse thiazole structures that may not be readily available through the classical Hantzsch pathway.

Catalyst-Free and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. bepls.com For thiazole synthesis, this has led to the exploration of catalyst-free and green chemistry protocols. These methods aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Key developments in this area include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in Hantzsch-type syntheses, often under solvent-free conditions. bepls.com

Use of Green Solvents: Replacing traditional organic solvents with water, ethanol, or polyethylene glycol (PEG) aligns with the principles of green chemistry. bepls.com

Catalyst-Free Conditions: Several protocols have been developed that proceed efficiently without the need for a catalyst, simplifying purification and reducing costs. For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be achieved rapidly and in high yield under solvent-free conditions.

Visible-Light-Induced Synthesis: Photochemical methods offer a mild and green alternative for constructing the thiazole ring. For example, visible light can induce the cyclization of thioamides and alkynes to form thiazoles without the need for a photocatalyst. researchgate.net

MethodReactantsConditionsAdvantage
Microwave IrradiationAryl ketones, Thiosemicarbazide, Phenacyl bromides300 W, 30-175 s, Solvent-freeRapid reaction, High efficiency bepls.com
Green Solventα-Diazoketones, ThioureaPEG-400, 100 °CCatalyst-free, Good yields bepls.com
Visible LightThioamides, AlkynesBlue LED, O2Metal-free, Mild conditions

Strategies for Introducing Alkynyl Functionalities onto the 1,3-Thiazole Core

To synthesize the target molecule, this compound, the chloropropynyl group must be introduced. This can be achieved either by adding the functionality to a pre-formed thiazole ring (late-stage) or by incorporating it into one of the building blocks before ring formation (pre-functionalization).

Late-Stage Alkynylation Reactions at C-5 Position

Late-stage functionalization is a powerful strategy that allows for the diversification of a common heterocyclic core. For introducing an alkynyl group at the C-5 position of a thiazole, transition-metal-catalyzed cross-coupling reactions are the most common approach.

The Sonogashira cross-coupling reaction is particularly well-suited for this purpose. wikipedia.orgnih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnrochemistry.com To apply this to the synthesis of this compound, a 5-halo-1,3-thiazole (e.g., 5-bromo- or 5-iodo-1,3-thiazole) would be reacted with 3-chloropropyne.

The general mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Oxidative addition of the Pd(0) catalyst to the 5-halothiazole, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the 5-alkynylthiazole and regenerate the Pd(0) catalyst. nrochemistry.com

Copper Cycle: The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form the key copper acetylide intermediate, which then participates in the transmetalation step. wikipedia.org

Modern variations of the Sonogashira coupling have been developed that are copper-free to avoid the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org Direct C-H alkynylation, another modern approach, could potentially install the alkyne directly onto the C-5 position of the thiazole ring, avoiding the need for pre-halogenation. mdpi.com

Thiazole SubstrateAlkyneCatalyst SystemBaseTypical Yield (%)
5-Iodo-1,3-thiazoleTerminal AlkynePd(PPh3)2Cl2 / CuIAmine (e.g., Et3N, DIPA)60-90
5-Bromo-1,3-thiazoleTerminal AlkynePd(PPh3)4 / CuIAmine (e.g., Et3N)50-80
5-ChlorothiazoleTerminal AlkynePd(OAc)2 / XPhosK3PO440-70

Pre-functionalized Building Blocks in Thiazole Synthesis

An alternative and often highly efficient strategy involves using a building block that already contains the desired alkynyl or a precursor moiety. This approach builds the functionality directly into the thiazole ring during its formation.

Several methods can be envisioned:

Hantzsch Synthesis with a Functionalized Ketone: One could perform a Hantzsch reaction using a thioamide (like thioformamide to yield an unsubstituted C2 position) and an α-haloketone that already bears the 3-chloroprop-1-ynyl group. For example, reacting 1-chloro-5-chloropent-3-yn-2-one with thioformamide would directly yield the target molecule.

Cyclization of Functionalized Propargylamines: N-propargylamines are versatile precursors for heterocycles. beilstein-journals.orgnih.govresearchgate.net A suitably substituted N-propargylamine could be cyclized with a reagent like carbon disulfide to form a thiazolidine-2-thione, which can then be isomerized or further modified to generate the desired thiazole. beilstein-journals.orgnih.gov

Reaction of Thioamides with Alkynyl Alcohols: A calcium-catalyzed reaction between thioamides and propargyl alcohols provides a direct route to functionalized thiazoles. nih.gov This strategy allows for the incorporation of an alkyne-containing fragment from the alcohol component into the final thiazole structure. nih.gov

This pre-functionalization approach can be advantageous by reducing the number of synthetic steps and avoiding potentially problematic late-stage functionalization reactions on the electron-rich thiazole ring.

An exploration into the synthesis and characterization of this compound reveals intricate methodologies for constructing heterocyclic frameworks bearing both alkynyl and halogenated functional groups. The strategic incorporation of these moieties, coupled with precise regiochemical control and thorough structural analysis, is fundamental to the development of novel thiazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chloroprop-1-ynyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAFBOMNCONQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 5 3 Chloroprop 1 Ynyl 1,3 Thiazole Analogues

Reactivity Profiles of the 1,3-Thiazole Ring System

Electrophilic Aromatic Substitution Reactions

The 1,3-thiazole ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the heterocyclic nitrogen atom. ias.ac.in However, substitution can be achieved, often requiring forcing conditions. Calculated pi-electron densities and experimental results consistently show that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com If the C5 position is already occupied, electrophilic substitution becomes significantly more difficult. pharmaguideline.com

The presence of electron-donating groups (EDGs) on the thiazole (B1198619) ring, particularly at the C2 position, can activate the ring and facilitate electrophilic substitution at the C5 position even under milder conditions. pharmaguideline.com Common electrophilic substitution reactions for thiazole analogues include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com For thiazole itself, vapor-phase bromination yields 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in

Nitration: Nitration can be accomplished with a mixture of nitric and sulfuric acids, typically targeting the 5-position. ias.ac.innumberanalytics.com For example, 4-methylthiazole (B1212942) undergoes nitration to yield 4-methyl-5-nitrothiazole. ias.ac.in

Sulfonation: Sulfonation of thiazole requires high temperatures (e.g., 250°C) to produce thiazole-5-sulfonic acid. ias.ac.in

Friedel-Crafts Acylation: This reaction can occur in the presence of a Lewis acid catalyst, again favoring the C5 position. numberanalytics.com

Reaction TypeTypical ReagentsPosition of SubstitutionExample SubstrateProduct
HalogenationNBS, NCS, Br₂C5 (preferred)4-Methylthiazole5-Bromo-4-methylthiazole
NitrationHNO₃/H₂SO₄C54-Methylthiazole4-Methyl-5-nitrothiazole ias.ac.in
SulfonationH₂SO₄ (oleum)C5ThiazoleThiazole-5-sulfonic acid ias.ac.in
MercurationHg(OAc)₂C5 > C4 > C2Thiazole5-Acetoxymecuriothiazole pharmaguideline.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic attacks on the thiazole ring are less common than electrophilic substitutions and generally require activation of the ring or the presence of a good leaving group. pharmaguideline.comnumberanalytics.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com Quaternization of the ring nitrogen atom further enhances the acidity of the C2-proton, facilitating attack by nucleophiles. pharmaguideline.com

When a halogen atom is present on the ring (e.g., at the C2, C4, or C5 positions), it can be displaced by a strong nucleophile. pharmaguideline.com However, these halogen atoms are typically quite inert unless activated by other functional groups. ias.ac.in

Lithiation and Other Metalation Strategies

Direct deprotonation using strong organolithium bases is a powerful strategy for functionalizing the thiazole ring. The site of metalation is highly dependent on the substituents present and the base used.

Deprotonation at C2: The proton at the C2 position is the most acidic in unsubstituted thiazole due to the inductive effect of the adjacent nitrogen and sulfur atoms. wikipedia.org Treatment with n-butyllithium (n-BuLi) selectively removes this proton, generating 2-lithiothiazole. pharmaguideline.comresearchgate.net This nucleophilic intermediate can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent at the C2 position. pharmaguideline.com

Deprotonation at C5: While the C2 proton is kinetically favored for abstraction, the C5 position can be deprotonated using sterically hindered bases like lithium diisopropylamide (LDA). researchgate.netnih.gov This is particularly useful when the C2 position is blocked or when C5 functionalization is desired. For instance, 2-bromo-4-substituted thiazoles undergo lithiation with LDA at the C5 position. researchgate.net

Halogen-Metal Exchange: In polyhalogenated thiazoles, bromine-lithium exchange offers a regioselective route to lithiated intermediates. rsc.org The reaction of n-butyllithium with 2,4,5-tribromothiazole (B1600981) can selectively replace the bromine at the C5 position, which is the most reactive. rsc.org

Thiazole SubstrateReagentPosition of MetalationElectrophile (Quench)ProductReference
Thiazolen-BuLiC2DMFThiazole-2-carbaldehyde researchgate.net
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazoleLDAC5Acetaldehyde1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol researchgate.net
2,4-DichlorothiazoleLiNPr₂ⁱC5CO₂2,4-Dichlorothiazole-5-carboxylic acid rsc.org
2,4,5-Tribromothiazolen-BuLi (1 equiv)C5 (Br-Li exchange)H₂O2,4-Dibromothiazole rsc.org

Chemical Transformations of the Chloropropynyl Moiety

The chloropropynyl group is a versatile functional handle, featuring both a terminal alkyne and a reactive carbon-chlorine bond. These two sites can be manipulated, often independently, to build molecular complexity.

Reactivity of the Terminal Alkyne Group

The carbon-carbon triple bond of the propargyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. numberanalytics.com The sp-hybridization of the alkyne carbons also renders the terminal proton relatively acidic, allowing for its removal to form a nucleophilic acetylide.

Addition Reactions: Alkynes undergo addition of electrophiles like hydrogen halides (e.g., HCl) and halogens. These reactions often proceed through a vinyl cation intermediate. numberanalytics.com Nucleophilic additions are also possible, particularly when the alkyne is activated by electron-withdrawing groups. numberanalytics.comacs.org

Cycloaddition Reactions: The alkyne can participate as a dipolarophile in [3+2] cycloadditions. A prominent example is the Huisgen cycloaddition with azides to form 1,2,3-triazole rings. numberanalytics.com

Coupling Reactions: The terminal alkyne is a key participant in various metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide in the presence of palladium and copper catalysts, is a powerful method for forming C(sp)-C(sp²) bonds. Oxidative coupling reactions, such as the Glaser or Eglinton couplings, can be used to dimerize terminal alkynes to form diynes. numberanalytics.com

Halogen Exchange and Cross-Coupling Reactions at the Chlorinated Position

The chlorine atom in the 3-position of the propynyl (B12738560) chain is analogous to an allylic halide, making it susceptible to nucleophilic substitution and suitable for cross-coupling reactions.

Halogen Exchange (Finkelstein Reaction): The chlorine atom can be exchanged for other halogens. The classic Finkelstein reaction involves treating the chloroalkane with sodium iodide in a solvent like acetone. wikipedia.org This converts the less reactive alkyl chloride into a more reactive alkyl iodide, which is a better substrate for subsequent nucleophilic substitution or cross-coupling reactions. wikipedia.orgorganicmystery.com

Cross-Coupling Reactions: The C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While alkyl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems (often based on palladium or nickel) can effect these transformations. Suzuki-Miyaura coupling with boronic acids, for instance, can introduce aryl or vinyl groups at this position. mdpi.comresearchgate.net

Reaction TypeTypical Reagents/CatalystsTransformationProduct Type
Halogen ExchangeNaI in AcetoneR-CH₂-Cl → R-CH₂-I3-Iodoprop-1-ynyl derivative
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseR-CH₂-Cl → R-CH₂-Ar3-Arylprop-1-ynyl derivative
Sonogashira Coupling (on Alkyne)Ar-X, Pd/Cu catalyst, BaseR-C≡CH → R-C≡C-Ar1-Aryl-3-chloroprop-1-yne derivative
Huisgen Cycloaddition (on Alkyne)R-N₃Forms a triazole ring1,2,3-Triazole derivative

Cycloaddition Reactions Involving the Alkynyl Functionality

The alkynyl group in 5-(3-chloroprop-1-ynyl)-1,3-thiazole analogues is a highly reactive functionality that readily participates in various cycloaddition reactions. These reactions are powerful tools for the construction of new carbocyclic and heterocyclic rings, leading to the synthesis of complex molecular architectures. One of the most prominent cycloaddition reactions involving alkynes is the [3+2] cycloaddition, which includes the well-known Huisgen 1,3-dipolar cycloaddition.

In this reaction, the thiazole-alkyne derivative can react with a 1,3-dipole, such as an azide, nitrile oxide, or nitrone, to form a five-membered heterocyclic ring. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to synthesize 1,2,3-triazole-substituted thiazoles. This reaction is characterized by its high efficiency, mild reaction conditions, and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

Another important [3+2] cycloaddition is the reaction with nitrile oxides, which provides access to isoxazole-containing thiazole derivatives. These reactions are typically carried out by generating the nitrile oxide in situ from an oxime precursor. The regioselectivity of this cycloaddition can be influenced by the electronic nature of both the alkyne and the nitrile oxide.

Furthermore, the alkynyl functionality can participate in [2+2+2] cycloaddition reactions, often catalyzed by transition metals like rhodium or cobalt. This powerful transformation allows for the rapid construction of substituted benzene (B151609) rings by reacting the thiazole-alkyne with two molecules of another alkyne. This strategy opens up avenues for the synthesis of highly functionalized arylthiazole derivatives.

The table below summarizes representative examples of cycloaddition reactions involving alkynylthiazole analogues.

Dipole/ReactantCatalyst/ConditionsProductReference
Benzyl AzideCu(I)1-Benzyl-4-(1,3-thiazol-5-yl)-1H-1,2,3-triazoleGeneral knowledge
Benzonitrile OxideEt3N, heat3-Phenyl-5-(1,3-thiazol-5-yl)isoxazoleGeneral knowledge
2 molecules of PhenylacetyleneWilkinson's catalyst (RhCl(PPh3)3)Substituted benzene derivativeGeneral knowledge

Derivatization Strategies at C-2 and C-4 Positions for Structural Diversification

The C-2 and C-4 positions of the thiazole ring in this compound analogues are susceptible to various chemical modifications, providing opportunities for structural diversification and the introduction of new functionalities. The reactivity of these positions is influenced by the electronic nature of the thiazole ring, which is an electron-rich heterocycle.

The C-2 position of the thiazole ring is particularly acidic and can be deprotonated using a strong base, such as n-butyllithium, to generate a nucleophilic organolithium species. This intermediate can then be reacted with a wide range of electrophiles to introduce various substituents at the C-2 position. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with alkyl halides leads to the introduction of alkyl chains. Carboxylation with carbon dioxide provides the corresponding carboxylic acid, which can be further functionalized.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful methods for the derivatization of the C-2 and C-4 positions, provided that these positions are appropriately functionalized with a halide (e.g., bromine or iodine). For instance, a 2-bromo-5-(3-chloroprop-1-ynyl)-1,3-thiazole analogue can be coupled with a boronic acid (Suzuki coupling) to introduce an aryl or heteroaryl substituent at the C-2 position. Similarly, Sonogashira coupling with a terminal alkyne can be used to extend the carbon framework.

The following table presents some common derivatization strategies for the C-2 and C-4 positions of thiazole analogues.

PositionReaction TypeReagentsFunctional Group Introduced
C-2Deprotonation-Electrophilic Quench1. n-BuLi2. R-CHO-CH(OH)R
C-2Deprotonation-Electrophilic Quench1. n-BuLi2. CO2-COOH
C-2 (as bromide)Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group
C-4 (as bromide)Stille CouplingOrganostannane, Pd catalystAlkyl, aryl, or vinyl group

Formation of Complex Fused Heterocyclic and Polythiazole Systems

The reactive sites within this compound analogues can be exploited to construct more complex molecular architectures, including fused heterocyclic systems and polythiazoles. These larger structures often exhibit unique photophysical, electronic, or biological properties.

The chloropropyl group, in conjunction with the thiazole ring and the alkynyl moiety, can participate in intramolecular cyclization reactions to form fused ring systems. For example, under basic conditions, the terminal chlorine can be displaced by a nucleophile, which could be generated on the thiazole ring or from an external reagent that has reacted with the alkyne. This can lead to the formation of thiazolopyridines, thiazolopyrimidines, or other fused heterocyclic structures. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the thiazole ring.

The synthesis of polythiazoles from functionalized thiazole monomers is an area of growing interest due to the potential applications of these materials in organic electronics. Thiazole-containing polymers can be prepared through various polymerization techniques, including transition metal-catalyzed cross-coupling reactions. For instance, a di-halogenated this compound derivative could serve as a monomer in a Yamamoto or Suzuki polycondensation reaction to yield a conjugated polythiazole. The properties of the resulting polymer, such as its conductivity and optical properties, can be tuned by modifying the structure of the monomer and the polymerization conditions.

Below is a table outlining potential strategies for the formation of fused and polymeric thiazole systems.

StrategyMonomer/PrecursorReaction TypeResulting System
Intramolecular Cyclization5-(3-chloroprop-1-ynyl)-2-aminothiazoleBase-mediated cyclizationThiazolo[3,2-a]pyrimidine derivative
Polymerization2,4-Dibromo-5-(3-chloroprop-1-ynyl)-1,3-thiazoleYamamoto PolycondensationPoly(this compound-2,4-diyl)
Polymerization5,5'-Dibromo-2,2'-bithiazole derivativeSuzuki Polycondensation with a diboronic acidAlternating copolymer containing thiazole units

Computational and Theoretical Investigations of 1,3 Thiazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1,3-thiazole derivatives. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(2d,2p) are employed to optimize molecular geometries and analyze molecular orbitals. researchgate.net

For a molecule like 5-(3-Chloroprop-1-ynyl)-1,3-thiazole, these calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO and LUMO energies and their distribution across the molecule provide insights into its chemical reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of the molecule's stability and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with other molecules, such as solvent molecules or biological macromolecules. These simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states.

MD simulations have been effectively used to study the stability of protein-ligand complexes involving thiazole (B1198619) derivatives. acs.orgnih.gov By simulating the behavior of the ligand within the binding site of a protein, researchers can assess the stability of the interactions and identify key residues involved in the binding. acs.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different parts of the molecule. acs.org

Computational Elucidation of Reaction Mechanisms in Thiazole Synthesis and Transformation

Computational methods are crucial for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of 1,3-thiazole derivatives. nih.govpharmaguideline.comnih.gov DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a deeper understanding of the reaction kinetics and thermodynamics.

For the synthesis of thiazoles, such as through the Hantzsch synthesis, computational studies can model the step-by-step process of bond formation and ring closure. researchgate.netmdpi.com These theoretical investigations can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes. Similarly, the mechanisms of various transformations of the thiazole ring, such as electrophilic or nucleophilic substitution, can be computationally explored to understand the regioselectivity and reactivity of the molecule. pharmaguideline.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a significant role in predicting the spectroscopic properties of molecules, which is invaluable for their structural characterization. researchgate.net For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach with DFT. scielo.org.za The calculated chemical shifts can then be compared with experimental data to confirm the molecular structure. dergipark.org.trresearchgate.net

Similarly, theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. scielo.org.za These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the energies of electronic transitions, TD-DFT can predict the absorption wavelengths, which can be correlated with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. researchgate.net

Table 1: Predicted Spectroscopic Data for a Generic Thiazole Derivative This table is illustrative and shows the type of data that can be generated through computational methods. The values are not specific to this compound.

Spectroscopic Technique Predicted Parameter Illustrative Value
¹H NMR Chemical Shift (ppm) 7.5 (thiazole ring proton)
¹³C NMR Chemical Shift (ppm) 150.0 (thiazole ring carbon)
IR Vibrational Frequency (cm⁻¹) 1600 (C=N stretch)
UV-Vis Absorption Wavelength (nm) 280

In Silico Structure-Activity Relationship (SAR) Modeling for Thiazole Analogues

In silico Structure-Activity Relationship (SAR) modeling is a key component of modern drug discovery and materials science, and it is widely applied to thiazole analogues. nih.govresearchgate.netresearchgate.net These computational techniques aim to establish a correlation between the chemical structure of a compound and its biological activity or physical properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.govmdpi.comnih.gov This method is extensively used to study the interactions of thiazole derivatives with biological targets. academie-sciences.frasianpubs.orgacs.org For this compound, molecular docking could be employed to investigate its potential binding to various enzymes or receptors.

The process involves placing the ligand in the binding site of the target and calculating a docking score, which represents the binding affinity. nih.gov The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. nih.gov These studies are crucial for understanding the mechanism of action of bioactive compounds and for designing new molecules with improved affinity and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Thiazole Analogue This table is a hypothetical representation of molecular docking data.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Kinase A -8.5 LYS72, GLU91, ASP184
Protease B -7.2 HIS41, CYS145

Quantitative Structure-Activity Relationship (QSAR) analysis is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. elsevierpure.comnih.gov For thiazole analogues, QSAR models can be developed to predict their biological activity based on their structural features. imist.maresearchgate.net

The first step in QSAR is to calculate a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Then, a mathematical model is built using statistical methods like multiple linear regression or partial least squares to establish a relationship between the descriptors and the observed biological activity. imist.ma Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested thiazole derivatives, thereby guiding the synthesis of more potent compounds. elsevierpure.com

In Vitro Biological Activity and Mechanistic Pathways of 1,3 Thiazole Derivatives

Antimicrobial Efficacy and Mechanistic Characterization

1,3-Thiazole derivatives have demonstrated considerable potential as antimicrobial agents, with numerous studies reporting their activity against a spectrum of pathogenic bacteria and fungi. mdpi.comnih.gov The versatility of the thiazole (B1198619) nucleus allows for structural modifications that can enhance their antimicrobial potency and spectrum.

Evaluation against Gram-Positive Bacterial Strains (In Vitro)

Numerous studies have highlighted the in vitro efficacy of 1,3-thiazole derivatives against various Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, a series of novel thiazole-quinolinium derivatives demonstrated potent bactericidal activity against a majority of selected Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values in the range of 1–32 μg/mL against S. aureus. nih.gov Some of these analogues were found to be up to 100 times more potent than methicillin (B1676495) against MRSA strains. nih.gov

Another study on 2-phenylacetamido-thiazole derivatives reported favorable MIC values, ranging from 1.56 to 6.25 μg/mL, against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Similarly, various other synthesized thiazole derivatives have shown prominent to excellent antibacterial activity against Gram-positive bacteria. biointerfaceresearch.com The specific substitutions on the thiazole ring play a crucial role in determining the potency of these compounds.

Table 1: In Vitro Antibacterial Activity of Selected 1,3-Thiazole Derivatives against Gram-Positive Bacteria

Compound Type Bacterial Strain MIC (μg/mL) Reference
Thiazole-quinolinium derivatives S. aureus 1–32 nih.gov
2-Phenylacetamido-thiazole derivatives B. subtilis 1.56–6.25 nih.gov
2-Phenylacetamido-thiazole derivatives S. aureus 1.56–6.25 nih.gov
Benzo[d]thiazole derivatives MRSA 50–75 nih.govnih.gov

Evaluation against Gram-Negative Bacterial Strains (In Vitro)

The activity of 1,3-thiazole derivatives extends to Gram-negative bacteria, although often with varying efficacy compared to Gram-positive strains. A series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated against Escherichia coli, showing notable antibacterial activity at higher concentrations (125-200 μg/mL) and significant activity at lower concentrations (50-75 μg/mL) for some derivatives. nih.govnih.gov

In another study, thiazole derivatives were synthesized and tested against Gram-negative bacteria including Serratia marcescens, Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing promising activity. ekb.eg The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may contribute to their ability to permeate the complex outer membrane of Gram-negative bacteria. Research has also shown that certain thiazole Schiff bases exhibit antibacterial effects against E. coli and P. aeruginosa. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected 1,3-Thiazole Derivatives against Gram-Negative Bacteria

Compound Type Bacterial Strain MIC (μg/mL) Reference
2-phenyl-1,3-thiazole derivative E. coli 125–150 nih.gov
Benzo[d]thiazole derivatives E. coli 50–75 nih.govnih.gov
Thiazole Schiff bases E. coli - nih.gov
Thiazole Schiff bases P. aeruginosa - nih.gov
Thiazole derivatives P. vulgaris 128-1024 jums.ac.ir

Antifungal Activity Assessment (In Vitro)

1,3-Thiazole derivatives have also been investigated for their in vitro antifungal properties against a variety of human pathogenic fungi. A study on newly synthesized thiazole derivatives demonstrated high antifungal activity against Candida albicans. nih.gov The mechanism of action for some antifungal agents involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

Another study reported that a series of 1,3-thiazole and benzo[d]thiazole derivatives exhibited antifungal activity against Aspergillus niger, with MIC values ranging from 125–200 μg/mL for some compounds. nih.govnih.gov Furthermore, some thiazole derivatives have shown antifungal activity comparable or even superior to standard drugs like nystatin. nih.gov The lipophilicity of these derivatives appears to be correlated with their antifungal efficacy. nih.gov

Table 3: In Vitro Antifungal Activity of Selected 1,3-Thiazole Derivatives

Compound Type Fungal Strain MIC (μg/mL) Reference
2-phenyl-1,3-thiazole derivative Aspergillus niger 125–150 nih.gov
Thiazole derivatives with cyclopropane Candida spp. 0.015–7.81 nih.gov
2,4,5-trisubstituted-1,2,3-triazole analogues Candida albicans 0.49-0.98 mdpi.com
2,4,5-trisubstituted-1,2,3-triazole analogues Aspergillus niger 0.98 mdpi.com

Investigation of Bacterial Enzyme Inhibition Mechanisms (e.g., GlcN-6-P Synthase)

Glucosamine-6-phosphate (GlcN-6-P) synthase is a promising target for antimicrobial agents as it is a key enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of bacterial cell wall components like peptidoglycan and lipopolysaccharides. nih.govresearchgate.net Inhibition of this enzyme can disrupt cell wall synthesis, leading to bacterial cell death.

Several heterocyclic compounds, including thiazole derivatives, have been investigated as potential inhibitors of GlcN-6-P synthase. researchgate.netnih.gov Molecular docking studies have suggested that some 2,4,5-trisubstituted-1,3-thiazole derivatives could act as inhibitors of GlcN-6-P synthase. researchgate.net For instance, 5-acetyl-4-methyl-2-(4-aminobiphenyl)-1,3-thiazole showed a low minimum binding energy, indicating a strong potential for interaction with the enzyme. researchgate.net Other studies have also explored novel thiazole derivatives as inhibitors of the MurB enzyme, which is involved in peptidoglycan biosynthesis. cu.edu.eg

Analysis of Fungal Growth Inhibition Mechanisms

The mechanisms by which 1,3-thiazole derivatives inhibit fungal growth are varied. A primary target for many antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol. nih.gov Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol production. nih.gov Molecular docking studies have been used to predict the interaction of thiazole derivatives with this enzyme. mdpi.com

Other potential mechanisms include the disruption of the fungal cell wall. nih.gov Some studies suggest that the mode of action of certain thiazole derivatives may be related to their influence on the structure of the fungal cell wall and/or the cell membrane. nih.gov Additionally, some fungicides act by inhibiting RNA polymerase-1, thereby blocking rRNA synthesis. mdpi.com

Anticancer Potential and Molecular Mechanisms (In Vitro)

The 1,3-thiazole scaffold is a key component in several clinically approved anticancer drugs, highlighting its importance in oncology research. mdpi.comnih.gov In vitro studies have demonstrated the potent antiproliferative activity of various 1,3-thiazole derivatives against a range of human cancer cell lines.

For example, a series of novel 1,3-thiazole analogues showed potent and selective cytotoxic activity toward breast cancer cell lines (MCF-7), with some compounds exhibiting IC50 values as low as 5.73 µM. nih.gov Another study on newly synthesized thiazole derivatives reported strong cytotoxic effects against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. mdpi.com

The molecular mechanisms underlying the anticancer activity of 1,3-thiazole derivatives are multifaceted. Several studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. mdpi.comresearchgate.netnih.gov One study found that a promising thiazole derivative induced cell cycle arrest at the G2/M phase and increased the concentration of caspase-3, a key executioner enzyme in apoptosis, by four-fold compared to untreated controls. researchgate.net

Furthermore, some thiazole derivatives have been shown to induce cell cycle arrest at the G1 or S phase and trigger mitochondrial depolarization, a key event in the intrinsic apoptotic pathway. nih.govnih.govmdpi.com The modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is another mechanism by which these compounds exert their anticancer effects. mdpi.comrsc.org Inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway, has also been identified as a mode of action for some 1,3-thiazole analogues. nih.gov

Table 4: In Vitro Anticancer Activity of Selected 1,3-Thiazole Derivatives

Compound Type Cancer Cell Line IC50 (µM) Reference
2-(hydrazinyl)-1,3-thiazole analogue MCF-7 (Breast Cancer) 5.73 nih.gov
2-(hydrazinyl)-1,3-thiazole analogue MCF-7 (Breast Cancer) 13.66 nih.gov
Thiazole derivative HepG-2 (Liver Cancer) - mdpi.com
Thiazole derivative MCF-7 (Breast Cancer) - mdpi.com
5-(3-indolyl)-1,3,4-thiadiazole PaCa2 (Pancreatic Cancer) 1.5 nih.gov

Cytotoxic Activity against Human Cancer Cell Lines (In Vitro)

Thiazole-based compounds have demonstrated significant cytotoxic potential across various human cancer cell lines. Studies reveal that the antiproliferative activity of these derivatives is influenced by the specific substitutions on the thiazole ring. mdpi.com For instance, certain synthetic 1,3-thiazole derivatives incorporating a phthalimide (B116566) structure have shown potent activity. nih.gov One such derivative, compound 5b, was found to be the most potent against MCF-7 breast cancer cells. nih.gov Similarly, other derivatives exhibited strong cytotoxic effects against MDA-MB-468 and PC-12 cancer cell lines. nih.gov

The cytotoxic efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Research has shown that various 1,3-thiazole and related 1,3,4-thiadiazole (B1197879) derivatives display a wide range of IC50 values against cell lines such as MCF-7 (breast), HepG2 (liver), HCT116 (colon), and A549 (lung). mdpi.comekb.eg

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Selected 1,3-Thiazole Derivatives

Compound Cell Line IC50 (µM) Reference
Compound 5b MCF-7 0.2 ± 0.01 nih.gov
Compound 5k MDA-MB-468 0.6 ± 0.04 nih.gov
Compound 5g PC-12 0.43 ± 0.06 nih.gov
Compound 4 MCF-7 5.73 mdpi.com
Compound 4 MDA-MB-231 12.15 mdpi.com
Compound 4e HepG2 3.13 mdpi.com
Compound 4i MCF-7 2.32 mdpi.com
Compound 3 HCT116 2.32 ekb.eg
Compound 3 A549 4.40 ekb.eg

Induction of Apoptosis and Cell Cycle Modulation Studies (In Vitro)

The cytotoxic effects of 1,3-thiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with the normal cell cycle progression. nih.gov Mechanistic studies have shown that these compounds can trigger apoptosis through the intrinsic pathway. nih.gov Evidence for apoptosis includes DNA fragmentation and increased activity of key executioner enzymes like caspase-3. nih.gov For example, one derivative increased caspase-3 concentration by fourfold compared to untreated control cells. researchgate.net

In addition to inducing apoptosis, these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation. Flow cytometry analyses have revealed that treatment with certain 1,3-thiazole derivatives can lead to cell cycle arrest in the G2/M phase or the S phase. mdpi.commdpi.comresearchgate.netuzh.ch One potent derivative was found to halt the MCF-7 cell cycle at the G2/M phase, a crucial checkpoint for cell division. researchgate.net Another study demonstrated a significant S-phase arrest in DU-145 human prostate tumor cells following treatment. uzh.ch

Identification of Intracellular Molecular Targets (e.g., Bcl-2 protein)

A key aspect of the apoptotic pathway involves the B-cell lymphoma-2 (Bcl-2) family of proteins, which are critical regulators of cell death. ekb.egosti.gov Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, promoting their survival. ekb.eg Thiazole derivatives have been shown to modulate the expression of these proteins.

Studies indicate that effective thiazole compounds can significantly decrease the levels of the anti-apoptotic Bcl-2 protein while increasing the expression of the pro-apoptotic Bax protein. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. mdpi.com For instance, treatment of cancer cells with specific thiazole derivatives led to a significant increase in the Bax/Bcl-2 ratio, indicating that their cytotoxic effect is linked to the ability to induce apoptotic cell death through this mechanism. mdpi.com The Bcl-2 protein functions by interacting with pro-apoptotic proteins and also by regulating calcium ion release from the endoplasmic reticulum, which is crucial for mitochondrial function and cell survival. mdpi.com By inhibiting Bcl-2, these compounds disrupt these protective functions and promote cell death. nih.gov

Antiprotozoal Activity and Ultrastructural Effects (In Vitro)

Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue, and current treatments have limitations. mdpi.commdpi.com Thiazole derivatives have emerged as a promising class of compounds with potent activity against this parasite. nih.gov In vitro studies have demonstrated that many of these derivatives exhibit antiparasitic activity comparable to the reference drug, benznidazole (B1666585). researchgate.netnih.gov

These compounds are effective against multiple life cycle stages of the parasite, including the epimastigote, amastigote, and trypomastigote forms. nih.gov Notably, certain synthesized thiazoles were found to be more potent than benznidazole against epimastigotes and showed high selectivity in their action against the trypomastigote form. nih.gov However, some classes of thiazole derivatives, such as 2-acylamino-5-nitro-1,3-thiazoles, have shown no activity against T. cruzi while being effective against other protozoa. nih.gov

Inhibition of Parasitic Enzymes (e.g., Cruzain Protease)

The mechanism of action for the anti-trypanosomal activity of thiazole derivatives often involves the inhibition of essential parasitic enzymes. One of the primary targets is cruzain, a cysteine protease that is vital for the viability, infectivity, and virulence of T. cruzi. researchgate.netnih.gov Inhibition of this enzyme disrupts critical life processes of the parasite. nih.gov Several studies have confirmed that 1,3-thiazole derivatives show significant inhibitory activity against the cruzain protease, contributing to their efficacy in killing the parasite. researchgate.netnih.gov

Morphological and Ultrastructural Changes in Parasites (In Vitro)

Treatment with potent 1,3-thiazole derivatives leads to profound and irreversible damage to the structure of T. cruzi. Electron microscopy studies have been instrumental in visualizing these effects. researchgate.net Observations have revealed that specific compounds cause significant morphological changes to the parasite's ultrastructural organization. researchgate.netnih.gov These alterations are specific and demonstrate that this class of compounds effectively kills the parasites by inducing severe structural damage. researchgate.net

Other Relevant Biological Activities (In Vitro)

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. fabad.org.tr This versatile heterocyclic structure, containing both sulfur and nitrogen atoms, is found in natural products like vitamin B1 (thiamine) and in many synthetic drugs. rjptonline.orgrasayanjournal.co.in The aromatic nature and the presence of heteroatoms allow for diverse chemical modifications, leading to derivatives that can interact with various biological targets. rjptonline.org In vitro studies have been instrumental in elucidating the therapeutic potential of these derivatives across several pathological conditions.

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents in various in vitro models. wisdomlib.org Certain synthetic 1,3-thiazole compounds have shown substantial anti-inflammatory properties, suggesting their potential as therapeutic alternatives. wisdomlib.org

Research has identified specific 1,3-thiazole fragments that act as potent inhibitors of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) and interleukin-8 (IL-8) release, with IC₅₀ values in the micromolar range. academie-sciences.fr For instance, a derivative featuring a quinoxaline (B1680401) system demonstrated notable anti-inflammatory activity without cytotoxic effects. academie-sciences.fr In other studies, newly synthesized thiazole-benzimidazole hybrids were evaluated for their in vitro anti-inflammatory activity against the denaturation of protein. Specific derivatives exhibited high percentage inhibition, comparable to the standard drug Diclofenac sodium. researchgate.net For example, compounds designated as 72f and 72g showed 85% and 88% inhibition at a concentration of 100 μg/mL, respectively. researchgate.net

The anti-inflammatory effects have also been observed in cell-free assays and cellular models. The mechanism often involves the modulation of key inflammatory mediators and pathways.

Table 1: In Vitro Anti-inflammatory Activity of Selected 1,3-Thiazole Derivatives

Compound/Derivative Class Assay/Model Key Findings Reference
1,3-Thiazole Fragments LPS-induced cytokine release Potent inhibition of TNF and IL-8 academie-sciences.fr
Amide 7 (with quinoxaline) Cellular assays Best anti-inflammatory activity in its series academie-sciences.fr
Thiazole-Benzimidazole Hybrid (72f) Protein denaturation inhibition 85% inhibition at 100 µg/mL researchgate.net
Thiazole-Benzimidazole Hybrid (72g) Protein denaturation inhibition 88% inhibition at 100 µg/mL researchgate.net

The 1,3-thiazole nucleus is a key component in several established antiviral drugs, such as the anti-HIV agent Ritonavir. researchgate.net This has spurred extensive research into new thiazole derivatives to combat a range of viral infections. nih.govresearchgate.net Patent literature from 2014 to 2021 highlights the development of thiazole-containing molecules with inhibitory activity against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HBV/HCV), chikungunya virus, and human immunodeficiency viruses (HIV). nih.gov

In vitro screening of novel thiazole derivatives has yielded compounds with moderate to potent activity. For example, a study evaluating new derivatives of 2-aminothiazole (B372263) and 1,2,4-triazole (B32235) found several compounds with moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate model for HCV. scispace.com Within this series, one oxindole (B195798) derivative, compound 52, was identified as the most potent, with an EC₅₀ of 6.6 μM. scispace.com The same study also identified eleven compounds, including thiazole/triazole hybrids 73 and 75, that showed moderate activity against HIV-1. scispace.com However, not all derivatives show broad-spectrum activity; a series of novel cyclohexylidenehydrazide derivatives of 1,3-thiazole were found to be inactive against a diverse panel of DNA and RNA viruses at a concentration of 100 μM. researchgate.net

Table 2: In Vitro Antiviral Activity of Selected 1,3-Thiazole Derivatives

Compound/Derivative Class Target Virus Activity/Key Findings Reference
Ritonavir HIV Contains a thiazole core; established anti-HIV drug researchgate.net
Oxindole Derivative (52) Bovine Viral Diarrhoea Virus (BVDV) Most potent in its series with EC₅₀ of 6.6 μM scispace.com
Thiazole/Triazole Hybrid (73) HIV-1 Moderate activity (EC₅₀ >18 μM) scispace.com
Thiazole/Triazole Hybrid (75) HIV-1 Moderate activity (EC₅₀ >59 μM) scispace.com

Thiazole derivatives are well-established in the management of diabetes, with drugs like pioglitazone (B448) and rosiglitazone (B1679542) targeting the PPARγ receptor. rjptonline.orgrasayanjournal.co.in Research continues to explore new thiazole-based compounds that target other key enzymes and receptors involved in glucose homeostasis. rasayanjournal.co.in These include α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). rjptonline.orgrasayanjournal.co.in

In vitro enzymatic assays have demonstrated the potent inhibitory effects of novel thiazole derivatives. One study reported that a 2-(5-(1H–indol–3-yl)–3–phenyl-1H–pyrazol–1-yl)-4-(4-bromophenyl) thiazole derivative exhibited more potent inhibition of α-amylase and α-glucosidase than the standard drug acarbose (B1664774). rjptonline.org Similarly, 1,3,4-thiadiazole derivatives, which are considered bioisosteres of thiazoles, have shown remarkable α-glucosidase inhibition, with some analogues displaying IC₅₀ values as low as 1.10 ± 0.10 μM, significantly outperforming acarbose (IC₅₀ of 11.50 ± 0.30 μM). nih.govacs.org

Another promising target is the DPP-4 enzyme. A series of novel hybrid sulphonamide-1,3,5-triazine–thiazole derivatives were synthesized and evaluated as DPP-4 inhibitors. rsc.org One compound, designated 8c, was found to be a more potent inhibitor of DPP-4 (IC₅₀ of 2.32 nM) than the standard drug alogliptin. rsc.org

Table 3: In Vitro Antidiabetic Activity of Selected Thiazole and Thiadiazole Derivatives

Compound/Derivative Class Target Enzyme/Receptor Activity/Key Findings Reference
Pyrazolyl-thiazole derivative α-amylase & α-glucosidase More potent than acarbose (IC₅₀ = 171.8 g/mL) rjptonline.org
1,3,4-Thiadiazole Schiff base analogue (8) α-glucosidase IC₅₀ = 1.10 ± 0.10 μM (Acarbose IC₅₀ = 11.50 ± 0.30 μM) nih.govacs.org
Sulphonamide-triazine-thiazole hybrid (8c) DPP-4 IC₅₀ = 2.32 nM (more potent than alogliptin) rsc.org

The thiazole scaffold has been identified as a promising pharmacophore for the development of anticonvulsant agents. biointerfaceresearch.com Thiazole and its bioisosteric relative, 1,3,4-thiadiazole, have been incorporated into various molecular structures that exhibit significant antiepileptic activity in preclinical models. nih.govfrontiersin.org

The proposed mechanisms of action for these derivatives often involve modulation of neurotransmitter systems, such as the GABAA pathway, which leads to the release of chloride ions and prevents excessive neuronal firing. nih.gov Other derivatives have been shown to act as inhibitors of human carbonic anhydrase (CA) isoforms II and IX, which is another validated strategy for seizure control. frontiersin.org

In vitro and in vivo studies have identified several potent compounds. For example, a series of novel thiazolidine-4-one substituted thiazoles were screened, and compound PTT6, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, was found to be the most active derivative in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. biointerfaceresearch.com Another study on 1,3,4-thiadiazole derivatives found that N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine provided 100% protection in the MES test at a 30 mg/kg dose. frontiersin.org

Table 4: Anticonvulsant Activity of Selected Thiazole and Thiadiazole Derivatives

Compound/Derivative Class Proposed Mechanism/Model Activity/Key Findings Reference
Thiazolidin-4-one Thiazole (PTT6) MES and scPTZ models Most active derivative in the series biointerfaceresearch.com
1,3,4-Thiadiazole Derivatives GABAA pathway modulation Potent anticonvulsant agents nih.gov
N-(4-chlorophenyl)-...-thiadiazole MES test 100% protection at 30 mg/kg frontiersin.org

Thiazole derivatives have been investigated for their ability to counteract oxidative stress. researchgate.net The presence of sulfur and nitrogen heteroatoms in the thiazole ring, combined with various substituents, can confer significant antioxidant and radical scavenging properties. mdpi.com The mechanisms underlying this activity often involve hydrogen atom donation, electron donation, or metal chelation. nih.govnih.gov

A variety of in vitro assays have been used to quantify the antioxidant potential of these compounds. In one study, thiazolidinone derivatives of 1,3-thiazole were evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, FRAP (ferric reducing antioxidant power), and TBARS (thiobarbituric acid reactive substances) assays. nih.govresearchgate.net While a 1,3,4-thiadiazole derivative (compound 4) was most effective in the DPPH assay (33.98% scavenging), a 1,3-thiazole-based compound (compound 1) showed strong inhibition of lipid peroxidation in the TBARS test (62.11%). nih.govresearchgate.net

The incorporation of phenolic fragments into the thiazole structure is a common strategy to enhance antioxidant activity. mdpi.comnih.gov The phenolic hydroxyl groups are excellent hydrogen donors, which can effectively neutralize free radicals. The remarkable antioxidant and antiradical activity of certain dihydroxy-phenyl-thiazol-hydrazinium derivatives has been attributed to the presence of two phenolic groups and a hydrazone moiety. nih.gov

Table 5: In Vitro Antioxidant Activity of Selected 1,3-Thiazole Derivatives

Compound/Derivative Class Assay Key Findings Reference
1,3-Thiazole-based Thiazolidinone (Cmpd 1) TBARS (% LPO inhibition) 62.11% inhibition nih.govresearchgate.net
1,3,4-Thiadiazole-based Thiazolidinone (Cmpd 4) DPPH (% scavenging) 33.98% scavenging nih.govresearchgate.net
1,3-Thiazole-based Thiazolidinone (Cmpd 2) FRAP (% of Vitamin C activity) ~75% activity nih.govresearchgate.net
Dihydroxy-Phenyl-Thiazol-Hydrazinium General Antioxidant/Radical Scavenging Remarkable activity attributed to phenolic groups and hydrazone moiety nih.gov

Comprehensive Structure-Activity Relationship (SAR) Derivations from In Vitro Data

The extensive in vitro evaluation of 1,3-thiazole derivatives has provided valuable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective agents.

Anticonvulsant Activity: For anticonvulsant thiazole and thiadiazole derivatives, the nature of the substituents on the aromatic rings plays a critical role. The presence of electron-withdrawing groups, particularly halo groups like chloro, on attached phenyl rings is often associated with enhanced potency. nih.govfrontiersin.org For instance, a derivative bearing a 4-chlorophenyl group and a 5,6-dichlorobenzothiazole moiety was found to be highly effective. frontiersin.org This suggests that these groups may facilitate crucial interactions within the binding site of targets like the GABAA receptor or carbonic anhydrase.

Antioxidant Activity: The SAR for antioxidant thiazoles is strongly linked to the presence of hydrogen-donating and electron-rich moieties. The incorporation of one or more phenolic hydroxyl groups is a highly effective strategy for imparting potent radical scavenging activity. nih.gov Furthermore, functional domains such as phenyl-functionalized benzylidene and amino-carbonyl groups have been correlated with antioxidant capacity, likely due to their ability to stabilize radical species or chelate metal ions. nih.gov

Antidiabetic Activity: In the context of α-glucosidase inhibition, the electronic properties and steric bulk of substituents are key. For a series of 1,3,4-thiadiazole derivatives, it was observed that analogues with bulky groups or weak electron-donating groups (like methyl) on the phenyl ring had diminished inhibitory activity. acs.org This indicates a specific spatial and electronic requirement within the enzyme's active site for optimal binding.

Influence of the Chloropropynyl Moiety on Biological Profile

Direct experimental data on the in vitro biological activity of 5-(3-Chloroprop-1-ynyl)-1,3-thiazole is not extensively available in the current body of scientific literature. However, the potential biological impact of the chloropropynyl moiety at the 5-position of the thiazole ring can be inferred from structure-activity relationship (SAR) studies of related 5-substituted thiazole derivatives.

The introduction of an alkynyl group, such as the propynyl (B12738560) group in the compound of interest, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Alkynyl groups are known to be metabolically stable and can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals interactions. Furthermore, the presence of a terminal alkyne can sometimes lead to covalent bond formation with specific amino acid residues in an enzyme's active site, resulting in irreversible inhibition.

The chloro substituent on the propynyl chain introduces both steric and electronic effects. The electronegativity of the chlorine atom can alter the electron distribution within the moiety, potentially influencing its binding affinity to target proteins. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor interactions.

SAR studies on other 5-substituted thiazole derivatives have shown that the nature of the substituent at this position plays a crucial role in determining biological activity. For instance, in a series of RORγt inhibitors, increasing the size of the substituent at the 5-position of the thiazole ring (from methyl to ethyl, isopropyl, and larger groups) led to an improvement in potency. researchgate.net In another study, acyl group substitution at the 5-position of the thiazole ring was found to be favorable for antibacterial activity. nih.gov These findings suggest that the 5-position of the thiazole ring is a critical site for modification to modulate biological activity.

The combination of a propynyl group and a chloro substituent in the 5-(3-Chloroprop-1-ynyl) moiety presents a unique set of properties that could confer a distinct biological profile. The rigid, linear geometry of the alkyne, coupled with the electronic and steric influence of the chlorine atom, could lead to specific interactions with biological targets, potentially resulting in novel therapeutic activities. However, without direct experimental evidence, these potential effects remain speculative and warrant further investigation through in vitro biological screening.

Identification of Key Pharmacophoric Elements within the Thiazole Scaffold

The 1,3-thiazole ring itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. bohrium.com Its key pharmacophoric elements contribute to its diverse biological activities.

The thiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom. The presence of these heteroatoms, along with the delocalized π-electron system, imparts specific physicochemical properties to the scaffold.

Hydrogen Bonding Capacity: The nitrogen atom at the 3-position of the thiazole ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets. nih.gov

Aromatic and Hydrophobic Interactions: The aromatic nature of the thiazole ring allows it to participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in proteins.

Coordination with Metal Ions: The sulfur and nitrogen atoms can act as ligands for metal ions, which is relevant for the mechanism of action of some metalloenzymes.

Scaffold Rigidity and Planarity: The relatively rigid and planar structure of the thiazole ring can help to orient substituents in a defined spatial arrangement, which is important for optimal interaction with a binding site.

The positions of substitution on the thiazole ring are critical for defining its biological activity. The 2-, 4-, and 5-positions are all amenable to chemical modification, allowing for the fine-tuning of the molecule's properties. As previously discussed, the substituent at the 5-position can significantly impact potency and activity. researchgate.netnih.gov Similarly, modifications at the 2- and 4-positions have been extensively explored to optimize the biological profiles of thiazole derivatives. For example, the 2-aminothiazole motif is a well-known pharmacophore for the development of antibacterial agents. nih.gov

Data Tables

Table 1: Inferred Influence of the Chloropropynyl Moiety on Biological Profile

Feature of MoietyPotential Influence on Biological ActivityRationale based on General SAR Principles
Propynyl Group Increased metabolic stability; potential for covalent interactions.Alkynyl groups are generally less susceptible to metabolic degradation and can act as Michael acceptors.
Chlorine Atom Altered electronic distribution; potential for halogen bonding.The electronegativity of chlorine can modify binding affinity, and it can participate in specific non-covalent interactions.
Combined Moiety Unique steric and electronic profile leading to specific target interactions.The rigid geometry of the alkyne and the properties of the chlorine atom create a distinct chemical entity.

Table 2: Key Pharmacophoric Elements of the 1,3-Thiazole Scaffold

Pharmacophoric ElementType of InteractionRole in Biological Activity
Ring Nitrogen (N3) Hydrogen Bond AcceptorCrucial for anchoring the molecule in the binding site of many biological targets. nih.gov
Aromatic System π-π Stacking, Hydrophobic InteractionsContributes to binding affinity through interactions with aromatic amino acid residues.
Ring Sulfur (S1) Coordination, van der Waals InteractionsCan interact with metal ions in metalloenzymes and contributes to the overall shape and electronic properties.
Substituent Positions (C2, C4, C5) Site for Chemical ModificationAllows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Advanced Applications of 1,3 Thiazole Derivatives Beyond Biological Systems

Catalytic Applications of Thiazole-Based Compounds

The thiazole (B1198619) moiety is a cornerstone in the development of powerful organocatalysts and ligands for transition metal catalysis. Its ability to be readily functionalized allows for the fine-tuning of steric and electronic properties, leading to highly efficient and selective catalytic systems.

Thiazolium Salts as N-Heterocyclic Carbene (NHC) Precursors

Thiazolium salts, formed by the alkylation of the nitrogen atom in the thiazole ring, are pivotal precursors to N-heterocyclic carbenes (NHCs). nih.gov These NHCs are a class of persistent carbenes that have gained prominence as organocatalysts. The deprotonation of a thiazolium salt at the C2 position yields a highly nucleophilic carbene. nih.gov This reactivity is famously harnessed in biochemical processes, with the thiazolium salt of thiamine (Vitamin B1) being a key player in enzymatic reactions. latech.edu

The stability and reactivity of thiazole-derived NHCs can be modulated by the substituents on the nitrogen and the thiazole ring itself. This tunability has led to the development of a wide array of thiazolium salts tailored for specific catalytic applications. acs.org

Role in Organic Transformations (e.g., Stetter and Benzoin Condensation)

Thiazolium salt-derived NHCs are particularly effective in catalyzing "umpolung" (polarity reversal) reactions of aldehydes. Two of the most notable examples are the Stetter reaction and the Benzoin condensation.

Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, a transformation that is not naturally favorable. wikipedia.orgirapa.org The thiazolium-derived NHC catalyst adds to the aldehyde, forming a Breslow intermediate. This intermediate effectively reverses the polarity of the aldehyde's carbonyl carbon, turning it into a nucleophile that can then attack the Michael acceptor. ijcrt.org The Stetter reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds. nih.gov

Benzoin Condensation: This is a classic organic reaction that involves the coupling of two aldehydes to form an α-hydroxyketone. wikipedia.orgorganic-chemistry.org Similar to the Stetter reaction, the catalytic cycle is initiated by the addition of a thiazolium-derived NHC to one of the aldehyde molecules, leading to the formation of the Breslow intermediate. researchgate.net This nucleophilic intermediate then attacks a second aldehyde molecule, ultimately yielding the benzoin product after regeneration of the catalyst. wikipedia.org The first report of a thiazolium salt-catalyzed benzoin reaction dates back to 1943. beilstein-journals.org

ReactionDescriptionKey IntermediateCatalyst Type
Stetter Reaction 1,4-addition of an aldehyde to a Michael acceptor. wikipedia.orgBreslow Intermediate ijcrt.orgThiazolium salt-derived NHC wikipedia.org
Benzoin Condensation Coupling of two aldehydes to form an α-hydroxyketone. wikipedia.orgBreslow Intermediate researchgate.netThiazolium salt-derived NHC wikipedia.org

Coordination Chemistry and Transition Metal Catalysis

The thiazole ring, with its nitrogen and sulfur heteroatoms, is an excellent ligand for coordinating with transition metals. This has led to the development of a diverse range of thiazole-based ligands for various catalytic applications. orientjchem.orgresearchgate.net The electronic properties of the thiazole ligand can be fine-tuned by introducing different substituents, which in turn influences the catalytic activity of the resulting metal complex. nih.gov

Thiazole-containing ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including:

Suzuki-Miyaura Cross-Coupling: Palladium(II) complexes with phenylthiazole ligands have been shown to be effective catalysts for this important carbon-carbon bond-forming reaction. cdnsciencepub.com

Asymmetric Hydrogenation: Iridium pre-catalysts bearing phosphite-thiazoline ligands have demonstrated excellent enantioselectivities in the hydrogenation of olefins. researchgate.net

The versatility of thiazole derivatives in coordination chemistry continues to be an active area of research, with new catalysts being developed for a wide range of organic transformations. orientjchem.org

Materials Science Applications

The rigid, planar structure and unique electronic characteristics of the thiazole ring make it an attractive building block for advanced materials. From semiconducting polymers to fluorescent probes, thiazole derivatives are at the forefront of materials innovation.

Development of Thiazole-Containing Semiconducting Conjugated Polymers

Thiazole and its fused derivatives, such as thiazolothiazole, are being increasingly incorporated into the backbones of conjugated polymers for applications in organic electronics. uwaterloo.carsc.org These electron-deficient units can be combined with electron-donating monomers to create donor-acceptor (D-A) polymers with tunable electronic properties. rsc.org

Key features of thiazole-containing semiconducting polymers include:

Small Band Gaps: The D-A architecture allows for the engineering of polymers with low band gaps, which is crucial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org

High Charge Carrier Mobility: The rigid and planar nature of the thiazole ring promotes intermolecular π-π stacking, facilitating efficient charge transport. Some thiazole-based polymers have shown promising hole mobilities. rsc.org

Good Solubility and Thermal Stability: Functionalization of the thiazole-containing polymers can lead to good solubility in common organic solvents and high thermal stability, which are important for device fabrication and long-term stability. rsc.org

Polymer TypeKey FeaturesPotential Applications
Donor-Acceptor (D-A) PolymersSmall band gaps, tunable energy levels. rsc.orgOrganic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs)
Fused Heterocyclic PolymersHigh molecular weights, good solubility and thermal stability. rsc.orgOrganic Electronics

Fluorescent Dyes and Probes for Advanced Imaging and Diagnostics

The thiazole scaffold is a core component of many fluorescent dyes and probes due to its favorable photophysical properties. Thiazole Orange (TO), a well-known fluorescent dye, exhibits a remarkable "turn-on" fluorescence response, where its emission is significantly enhanced upon binding to biomolecules like DNA and RNA or in response to changes in its local environment. nih.govresearchgate.net This property is attributed to the restriction of intramolecular torsional motions upon binding. researchgate.net

Thiazole-based fluorescent probes have been developed for a variety of applications, including:

Bioimaging: Benzothiazole derivatives are used as fluorescent probes for imaging in living cells, with applications in detecting specific analytes like aluminum ions (Al³⁺). semanticscholar.orgmdpi.com

Metal Ion Sensing: Thiazole derivatives can act as chemosensors for the detection of various heavy metal ions. tandfonline.comresearchgate.net The interaction between the thiazole moiety and a metal ion can lead to a detectable change in the fluorescence or color of the compound, enabling the sensitive and selective detection of ions like Cu²⁺, Fe³⁺, and Zn²⁺. researchgate.netnih.gov

The design of novel thiazole-based probes with enhanced sensitivity and selectivity remains an active area of research with significant potential in environmental monitoring and medical diagnostics. tandfonline.com

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